

Introduction: The Strategic Importance of Substituted Anilines in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *4-Bromo-2-fluoro-3-nitroaniline*

Cat. No.: *B11730952*

[Get Quote](#)

In the landscape of pharmaceutical and materials science, the substituted aniline scaffold is a cornerstone of molecular design. The strategic placement of functional groups on the aniline ring provides a versatile platform for constructing complex molecular architectures with tailored electronic and steric properties. **4-Bromo-2-fluoro-3-nitroaniline** emerges as a particularly valuable building block, combining a unique constellation of functionalities that offer multifaceted reactivity. The presence of a bromine atom provides a handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, the nitro group is a precursor to a reactive amine or can act as an electron-withdrawing group, and the primary amine itself is a key site for derivatization.^{[1][2]} This guide, intended for the practicing scientist, delves into the essential chemical characteristics of this compound, providing a framework for its effective utilization in research and development.

Core Physicochemical and Structural Properties

4-Bromo-2-fluoro-3-nitroaniline is a solid, typically appearing as a pale-yellow to yellow-brown powder at room temperature.^[3] Its structural and physical properties are dictated by the interplay of its four distinct functional groups on the benzene ring.

Structural Data

- Chemical Name: **4-Bromo-2-fluoro-3-nitroaniline**
- CAS Number: 886762-75-0
- Molecular Formula: C₆H₄BrFN₂O₂
- Molecular Weight: 235.01 g/mol [4]
- SMILES: Nc1c([O-])c(F)cc(Br)c1
- InChI Key: DTMANVRIDHGRKN-UHFFFAOYSA-N

Physical Properties

A compilation of the key physical data for **4-Bromo-2-fluoro-3-nitroaniline** is presented below. This data is essential for planning reactions, purification procedures, and for safe storage and handling.

Property	Value	Source(s)
Physical Form	Solid, Pale-yellow to Yellow-brown Powder	[3]
Melting Point	138-140 °C	[4]
Boiling Point	322.7 °C at 760 mmHg (Predicted)	[4]
Density	1.896 g/cm ³ (Predicted)	[4]
LogP	3.183 (Predicted)	[4]
Purity	Typically ≥97%	[3][5]

Spectroscopic Profile: A Guide to Structural Verification

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While a comprehensive experimental dataset for **4-Bromo-2-fluoro-3-nitroaniline**

is not publicly available, we can predict its characteristic spectral features based on the known effects of its functional groups and by referencing analogous structures.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals will appear as doublets or doublet of doublets due to coupling with each other and with the adjacent fluorine atom. The amine ($-\text{NH}_2$) protons will likely appear as a broad singlet.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display six unique signals for the aromatic carbons. The carbon atoms directly bonded to the electronegative fluorine, bromine, and nitro groups will be significantly shifted. For comparison, the ^{13}C NMR spectrum of the related compound 4-bromo-2-fluoroaniline shows signals around $\delta = 152.6$, 150.2, 133.9, 127.5, 118.8, and 109.0 ppm.[6]
- ^{19}F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected for the fluorine atom, with its chemical shift influenced by the adjacent nitro and amino groups.
- IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of the functional groups. Expected peaks include N-H stretching for the amine group (around 3300-3500 cm^{-1}), asymmetric and symmetric N-O stretching for the nitro group (around 1520 cm^{-1} and 1340 cm^{-1} , respectively), and C-Br and C-F stretching in the fingerprint region. The related compound 4-bromo-2-nitroaniline shows a characteristic NH_2 peak at 3472 cm^{-1} . [7]
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity at m/z 234 and 236 would be expected.

Reactivity and Synthetic Utility

The synthetic value of **4-Bromo-2-fluoro-3-nitroaniline** lies in the distinct reactivity of its functional groups, which can be addressed selectively under different reaction conditions.

Key reaction sites of **4-Bromo-2-fluoro-3-nitroaniline**.

- The Bromo Group: This is arguably the most versatile handle for synthetic elaboration. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions,

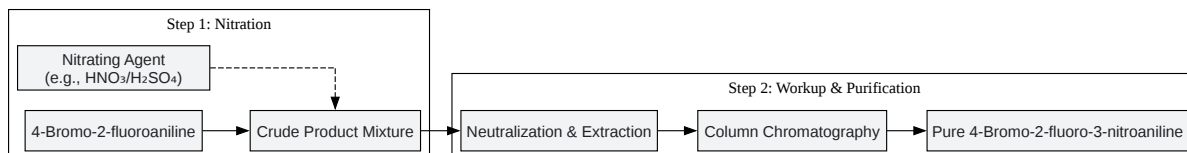
such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds, providing a gateway to a vast array of more complex molecules.[8]

- **The Nitro Group:** The nitro group is strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. Its primary utility is as a precursor to an amino group. Reduction of the nitro group (e.g., using SnCl_2 , $\text{H}_2/\text{Pd-C}$, or iron in acidic media) yields the corresponding diamine, a critical intermediate for the synthesis of heterocyclic compounds like benzimidazoles.[9]
- **The Amino Group:** The primary amine is nucleophilic and can undergo standard transformations such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. Its basicity is reduced by the electron-withdrawing effects of the adjacent nitro group and the fluorine atom.
- **The Fluoro Group:** Fluorine substitution is a common strategy in drug design to block metabolic oxidation, increase binding affinity, and modulate pKa.[1] While the C-F bond is generally strong, the fluorine atom can activate the ring for nucleophilic aromatic substitution, although this typically requires harsh conditions.

Experimental Protocols: Synthesis and Application

Proposed Synthesis of 4-Bromo-2-fluoro-3-nitroaniline

A logical synthetic route to **4-Bromo-2-fluoro-3-nitroaniline** would involve the nitration of a commercially available precursor, 4-bromo-2-fluoroaniline. The directing effects of the amine (ortho, para-directing) and fluorine (ortho, para-directing) would favor substitution at the 3- and 5-positions. The steric hindrance from the bromine and fluorine atoms would likely favor nitration at the 3-position.



[Click to download full resolution via product page](#)

Proposed workflow for the synthesis of the title compound.

Step-by-Step Protocol:

- **Reaction Setup:** In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
- **Substrate Addition:** Slowly add 4-bromo-2-fluoroaniline (1.0 eq) to the cold sulfuric acid while maintaining the internal temperature below 10 °C. Stir until a clear solution is obtained.[10]
- **Nitration:** Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to cold concentrated sulfuric acid. Add this mixture dropwise to the aniline solution, ensuring the temperature does not exceed 10 °C.
- **Reaction Monitoring:** Stir the reaction mixture at 0-10 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- **Neutralization:** Slowly neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms. Maintain the temperature below 20 °C.
- **Isolation:** Filter the solid precipitate, wash it thoroughly with cold water until the washings are neutral, and dry it under vacuum.

- Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield pure **4-Bromo-2-fluoro-3-nitroaniline**.^[9]

Causality Note: The use of sulfuric acid as a solvent protonates the amine, but more importantly, it protonates nitric acid to generate the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating species. The reaction is performed at low temperatures to control the exothermic reaction and to minimize the formation of by-products.

Representative Application: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for using **4-Bromo-2-fluoro-3-nitroaniline** in a Suzuki coupling reaction to form a C-C bond.

Step-by-Step Protocol:

- Reagent Preparation: To a reaction vessel, add **4-Bromo-2-fluoro-3-nitroaniline** (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.02-0.05 eq), and a base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 eq).
- Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.
- Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 4-12 hours.
- Monitoring: Monitor the reaction's completion using TLC or LC-MS.
- Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure. Purify the residue by column chromatography to isolate the coupled product.

Trustworthiness Note: The success of a Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The described protocol is a standard, robust starting point. It is self-validating through consistent monitoring (TLC/LC-MS) which confirms the consumption of starting material and formation of the desired product.[8]

Safety and Handling

4-Bromo-2-fluoro-3-nitroaniline must be handled with appropriate safety precautions in a well-ventilated area or fume hood.

- Hazard Statements:
 - H302: Harmful if swallowed.[3]
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.[3]
- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]
 - Avoid breathing dust.[11]
 - Wash hands thoroughly after handling.
 - In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[11]
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Conclusion: A Versatile Building Block for Advanced Synthesis

4-Bromo-2-fluoro-3-nitroaniline is a chemical intermediate of significant strategic value. Its unique arrangement of four distinct functional groups provides a rich platform for synthetic diversification. The ability to perform selective transformations, particularly leveraging the bromo group for cross-coupling and the nitro group for reduction, allows for the efficient construction of complex molecular frameworks. For researchers in drug discovery and materials science, a thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile is paramount to unlocking its full potential as a powerful tool in modern organic synthesis.

References

- Research India Publications. (2012). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Applied Chemistry, 8(2), 151-156. Retrieved from [\[Link\]](#)
- Google Patents. (1971). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
- PragmaMarketResearch. (2026). 4-Bromo-2-Fluoroaniline XX CAGR Growth to Drive Market Size to XXX million by 2034. Retrieved from [\[Link\]](#)
- LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM \[lestudium-ias.com\]](#)
- [2. 4-Bromoaniline: properties, applications and safety_Chemicalbook \[chemicalbook.com\]](#)
- [3. 4-Bromo-3-fluoro-2-nitroaniline | 886762-75-0 \[sigmaaldrich.com\]](#)
- [4. wap.guidechem.com \[wap.guidechem.com\]](#)

- [5. 4-Bromo-3-fluoro-2-nitroaniline | 886762-75-0 \[sigmaaldrich.com\]](#)
- [6. Thieme E-Journals - Synthesis / Abstract \[thieme-connect.com\]](#)
- [7. ripublication.com \[ripublication.com\]](#)
- [8. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [9. 4-Bromo-2-fluoroaniline synthesis - chemicalbook \[chemicalbook.com\]](#)
- [10. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents \[patents.google.com\]](#)
- [11. chemicalbook.com \[chemicalbook.com\]](#)
- To cite this document: BenchChem. [Introduction: The Strategic Importance of Substituted Anilines in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11730952/docs#introduction-the-strategic-importance-of-substituted-anilines-in-modern-synthesis\]](https://www.benchchem.com/product/b11730952/docs#introduction-the-strategic-importance-of-substituted-anilines-in-modern-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check